Home > Products > Screening Compounds P112993 > 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea
1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea - 35466-46-7

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Catalog Number: EVT-5925021
CAS Number: 35466-46-7
Molecular Formula: C13H12ClN3O
Molecular Weight: 261.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound that features a chlorophenyl group and a methylpyridinyl group connected through a urea linkage. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility in organic synthesis.

Source

The compound can be synthesized through various methods involving the reaction of specific aniline derivatives with pyridinecarboxylic acid chlorides or related reagents. Sources indicate that it can be produced in both laboratory and industrial settings, with methods optimized for yield and purity.

Classification

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea belongs to the class of urea derivatives, which are characterized by the presence of the functional group -NH(C=O)NH-. It also falls under the category of heterocyclic compounds due to the inclusion of a pyridine ring.

Synthesis Analysis

Methods

The synthesis typically involves the reaction between 4-chloroaniline and 4-methyl-2-pyridinecarboxylic acid chloride. The reaction is facilitated by a base, such as triethylamine, in an organic solvent like dichloromethane. This process can be conducted under controlled temperature conditions to optimize product yield.

Technical Details

The reaction mechanism involves the formation of an intermediate isocyanate that reacts with the amine to produce the urea derivative. The following steps outline a general synthetic route:

  1. Formation of Isocyanate: Reacting 4-chloroaniline with phosgene or a similar reagent.
  2. Nucleophilic Addition: The isocyanate reacts with 4-methyl-2-pyridinecarboxylic acid in the presence of a base.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea can be represented as follows:

  • Molecular Formula: C13H12ClN3O
  • Molecular Weight: 261.70 g/mol
  • IUPAC Name: 1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea
  • InChI Key: FTIZKIFBULUFQD-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Data

The compound features a urea functional group, which is significant for its biological activity. The presence of both chlorophenyl and methylpyridinyl groups influences its chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea can participate in various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form nitro or hydroxyl derivatives.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require acidic conditions to facilitate the reaction with hydrogen peroxide.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering enzyme activity or receptor function, which can lead to various biological effects depending on the context of its use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea exhibits properties typical of urea derivatives, including solubility in organic solvents and reactivity towards electrophiles due to the electron-withdrawing nature of the chlorophenyl group.

Applications

Scientific Uses

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to studies on enzyme interactions.
  • Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing specialty chemicals and materials with specific properties.

This compound's unique structure allows it to play a role in various scientific research areas, making it valuable for both academic studies and industrial applications.

Introduction to Urea Derivatives in Medicinal Chemistry

Historical Context of Urea-Based Compounds in Drug Discovery

The urea functional group (–NH–C(=O)–NH–) has been a cornerstone of medicinal chemistry since the landmark synthesis of urea by Friedrich Wöhler in 1828, which marked the birth of organic chemistry [1]. This scaffold gained therapeutic prominence with the development of suramin in 1922, a symmetric polyurea derivative discovered by Bayer scientists as a trypanocidal agent. Suramin emerged from structural optimization of trypan red dyes, where replacement of azo linkages with urea groups enhanced bioactivity while eliminating undesirable tissue staining [9]. This established urea as a versatile pharmacophore capable of forming multiple hydrogen bonds with biological targets.

Over the following century, urea derivatives evolved into privileged structures in drug design. Hydroxycarbamide (hydroxyurea), a simple urea derivative approved in 1967, remains clinically used for hematological malignancies by inhibiting ribonucleotide reductase [9]. The late 20th century witnessed a surge in urea-based kinase inhibitors, exemplified by sorafenib (2005 approval), a diaryl urea targeting RAF kinase for hepatocellular carcinoma. This progression underscores the scaffold’s adaptability—from antiparasitic agents to targeted cancer therapeutics [1] [9]. The compound 1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea represents a modern iteration of this lineage, designed for optimized target engagement in oncology.

Table 1: Key Milestones in Urea-Based Drug Development

YearCompoundTherapeutic AreaSignificance
1922SuraminAntitrypanosomalFirst synthetic urea-based chemotherapeutic
1967HydroxycarbamideOncology (leukemia)Ribonucleotide reductase inhibition
2005SorafenibOncology (multiple cancers)First diaryl urea kinase inhibitor approved
2010sNovel diaryl ureas (e.g., 1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea)Targeted cancer therapyBRAF/VEGFR inhibitor candidates with improved specificity

Structural and Functional Significance of Diaryl Ureas in Bioactive Molecules

Diaryl ureas, characterized by two aromatic moieties linked via a urea bridge, exhibit distinct conformational behaviors that govern their biological interactions. X-ray crystallographic and NMR studies reveal that N,N′-diaryl ureas typically adopt a trans,trans conformation, allowing the carbonyl oxygen and N–H groups to form simultaneous hydrogen bonds with target proteins [1]. This geometry creates a three-point hydrogen bonding motif: the carbonyl acts as a hydrogen bond acceptor, while the two N–H groups serve as donors. In the case of 1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea (C₁₃H₁₂ClN₃O, MW 261.71 g/mol), this motif enables bidentate interactions with kinase ATP-binding sites [4] [8].

Electron-withdrawing substituents like the 4-chlorophenyl group enhance dipole moments and influence resonance, increasing the urea’s hydrogen-bond-donating capacity. Conversely, the 4-methylpyridin-2-yl moiety contributes basicity and water solubility while serving as a hydrogen bond acceptor via its ring nitrogen [5] [7]. Computational analyses (e.g., DFT calculations) indicate that the methyl group at the pyridine 4-position induces steric constraints that favor bioactive conformations resembling those observed in co-crystallized kinase inhibitors [7]. This balanced lipophilicity profile (predicted LogP ≈ 3.8) facilitates membrane permeability while maintaining aqueous solubility—critical for oral bioavailability in drug candidates [7].

Table 2: Structural Features of 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Structural ElementRole in BioactivityPhysicochemical Contribution
Urea linkage (–NH–C(=O)–NH–)Forms 3 hydrogen bonds (2 donor, 1 acceptor) with kinase targetsHigh polarity; influences crystal packing
4-Chlorophenyl ringElectron-withdrawing group enhancing H-bond donation; modulates electron densityIncreases lipophilicity (Cl substituent)
4-Methylpyridin-2-yl ringNitrogen accepts H-bonds; methyl group induces torsional restraintImproves solubility; methyl enhances metabolic stability

Role of 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea in Targeted Therapy Development

This compound exemplifies rational design strategies for kinase inhibition, particularly targeting oncogenic drivers like BRAF (V600E mutant) and VEGFR. Molecular docking simulations position the urea carbonyl oxygen within hydrogen-bonding distance of key residues (e.g., Cys532 in BRAF), while the 4-chlorophenyl N–H donates a proton to Glu501 [2] [6]. The pyridinyl nitrogen further stabilizes the complex via interaction with Thr529, mimicking binding modes observed in sorafenib analogues [2] [4].

Structure-activity relationship (SAR) studies highlight its optimization potential:

  • Electron-withdrawing substituents on the phenyl ring (e.g., 4-Cl, 3-CF₃) significantly enhance antiproliferative activity versus unsubstituted analogues by strengthening target binding [4] [6].
  • Pyridine ring modifications influence potency; methylation at the 4-position optimizes steric complementarity with hydrophobic kinase pockets without introducing metabolic liabilities [5] [7].
  • In hybrid designs, this scaffold combines with thiomethylpyridine pharmacophores (inspired by proton pump inhibitors) to yield dual-targeting agents with nanomolar efficacy against lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer lines [4] [6].

Biological evaluations confirm its relevance as a lead compound: Close analogues (e.g., 7u in [2]) demonstrate IC₅₀ values of 2.39–3.90 μM against A549 and HCT-116 cells—comparable to sorafenib. These findings validate diaryl ureas as versatile templates for next-generation kinase inhibitors addressing drug resistance [2] [6].

Table 3: Biological Activity of Related Diaryl Ureas in Cancer Models

CompoundStructural FeaturesIC₅₀ (μM)Target/Kinase
1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea4-Cl phenyl; 4-Me pyridin-2-ylNot reported (Lead optimization ongoing)BRAF/VEGFR (predicted)
7u [2]4-Cl phenyl; trifluoroethoxy pyridine2.39 (A549); 3.90 (HCT-116)BRAF
7i [4] [6]4-Cl-3-CF₃ phenyl; thiomethylpyridine1.53 (A549); 1.11 (HCT-116)TOPK/BRAF
Sorafenib (control)Diaryl urea with pyridine-2-carboxamide2.12 (A549); 2.25 (HCT-116)BRAF/VEGFR/PDGFR

Properties

CAS Number

35466-46-7

Product Name

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

InChI

InChI=1S/C13H12ClN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18)

InChI Key

WJORTIGRXLLSST-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.